molecular formula C19H22N2O2 B267081 N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide

N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide

Cat. No. B267081
M. Wt: 310.4 g/mol
InChI Key: COYCNTKSNGFWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that is widely used in scientific research for its anti-inflammatory and anti-cancer properties. It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the p65 subunit of the transcription factor. This modification prevents the translocation of NF-κB to the nucleus and its binding to DNA, thereby inhibiting the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of NF-κB activity
- Reduction of pro-inflammatory cytokine and chemokine production
- Induction of apoptosis in cancer cells
- Inhibition of cancer cell growth and proliferation
- Modulation of immune responses

Advantages and Limitations for Lab Experiments

N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 is a widely used tool compound in scientific research, and its advantages and limitations for lab experiments include:
Advantages:
- Potent and selective inhibitor of NF-κB activity
- Well-characterized mechanism of action
- Widely available commercially
Limitations:
- Covalent modification of cysteine residues may affect other proteins
- Limited solubility in aqueous solutions
- Potential for off-target effects

Future Directions

There are several potential future directions for research on N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082, including:
- Further elucidation of its mechanism of action and potential off-target effects
- Development of more soluble derivatives for in vivo studies
- Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and infectious diseases
- Combination therapy with other anti-cancer agents to enhance its efficacy
- Development of more potent and selective inhibitors of NF-κB activity

Synthesis Methods

The synthesis of N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 involves the reaction of 2-methylbenzoic acid with butylamine and phosgene, followed by reaction with 4-aminobenzoyl chloride. The resulting product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and immune responses. Inhibition of NF-κB by N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a promising therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has also been shown to have anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been studied in various types of cancer, including breast cancer, prostate cancer, and leukemia, and has shown promising results in preclinical studies.

properties

Product Name

N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[3-(butylcarbamoyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-3-4-12-20-18(22)15-9-7-10-16(13-15)21-19(23)17-11-6-5-8-14(17)2/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

COYCNTKSNGFWDH-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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